

step-by-step guide to TCO-tetrazine conjugation

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Compound of Interest

Compound Name: (S)-TCO-PEG3-amine

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Application Notes: TCO-Tetrazine Conjugation

A Step-by-Step Guide for Rapid and Bioorthogonal Labeling

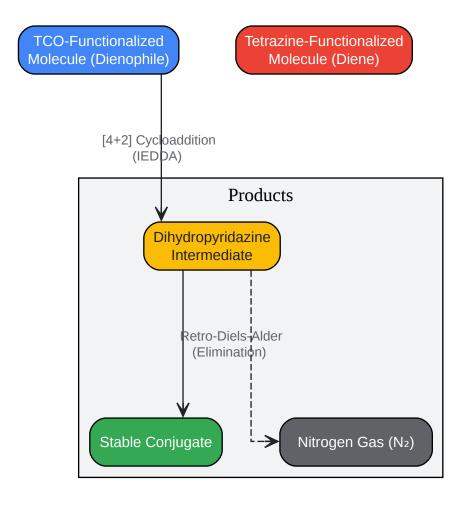
For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation offers a powerful tool for bioconjugation due to its exceptional speed, selectivity, and biocompatibility. This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, enables the efficient covalent bonding of molecules in complex biological environments without the need for toxic catalysts.[1][2][3]

The reaction proceeds between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This interaction forms an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable covalent bond.[4][5] This highly specific and rapid reaction is ideal for a range of applications, including antibody-drug conjugates (ADCs), live-cell imaging, and targeted drug delivery.[1]

Reaction Mechanism

The TCO-tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition. The electron-deficient tetrazine acts as the diene and the electron-rich, strained TCO serves as the dienophile.[4] This is followed by the elimination of N₂ gas, which drives the reaction to completion, forming an irreversible, stable conjugate.[6]





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TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Quantitative Data Overview

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that are orders of magnitude higher than other bioorthogonal reactions like copper-free click chemistry (SPAAC).[7] This allows for efficient conjugation at very low, micromolar to nanomolar, concentrations.[1]



Parameter	Value Range	Conditions / Notes
Second-Order Rate Constant (k ₂)	800 - 30,000 M ⁻¹ s ⁻¹	Varies based on the specific TCO and tetrazine derivatives used.[1][8] Hydrogensubstituted tetrazines are faster but less stable than methyl-substituted ones.[3]
Reactant Concentration	Nanomolar to Micromolar	The high reaction rate enables efficient labeling at low concentrations, minimizing potential cytotoxicity.[1]
Reaction Time	10 - 60 minutes	Typically complete within an hour at room temperature.[2]
pH Range	6.0 - 9.0	The reaction is efficient across a broad range of physiological pH values.[6][9]
Temperature	4°C to 37°C	Reaction proceeds well at various temperatures, including physiological conditions.[7]

Experimental Protocols

This section provides a general, step-by-step protocol for a typical protein-protein conjugation using TCO and tetrazine derivatives functionalized with N-hydroxysuccinimide (NHS) esters for amine labeling.

Part 1: Preparation of TCO- and Tetrazine-Labeled Proteins

This initial phase involves labeling the primary amines (e.g., lysine residues) on two different proteins with TCO-NHS and Tetrazine-NHS esters, respectively.



Materials:

- Protein 1 (to be labeled with TCO)
- Protein 2 (to be labeled with tetrazine)
- TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)[2]
- Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)[9]
- Amine-free buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0)[9]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
- Spin desalting columns for purification[6]

Protocol:

- Buffer Exchange: Prepare each protein at a concentration of 1-5 mg/mL in an amine-free buffer (pH 7.4-8.0). If the storage buffer contains primary amines like Tris or glycine, perform a buffer exchange using a spin desalting column.[2]
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS and Tetrazine-NHS esters in anhydrous DMSO or DMF.[2][9] NHS esters are moisturesensitive and will hydrolyze in aqueous solutions.[9]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the NHS ester solution to its respective protein solution.[2] For protein concentrations below 5 mg/mL, a higher excess (20- to 50-fold) may be necessary.[9]
 - Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice. [6][9]
- Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[2][9]



 Purification: Remove excess, unreacted TCO and tetrazine reagents from their respective protein solutions using spin desalting columns or dialysis.[2] The purified, labeled proteins are now ready for conjugation.

Part 2: TCO-Tetrazine Conjugation Reaction

This phase involves mixing the two activated proteins to form the final conjugate.

Protocol:

- Reactant Combination: Mix the purified TCO-labeled protein with the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS). A slight molar excess (e.g., 1.1 to 2.0 equivalents) of one reactant can be used to ensure the complete consumption of the other.
 [9]
- Incubation: Allow the conjugation reaction to proceed for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[9]
- Analysis and Purification (Optional):
 - The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[6]
 - If necessary, the final conjugate can be purified from any remaining unreacted components using methods like size-exclusion chromatography (SEC).[2]
- Storage: Store the final conjugate at 4°C or as appropriate for the specific biomolecules involved.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps from protein preparation to final conjugate analysis.





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Workflow for TCO-tetrazine protein-protein conjugation.

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